N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl and phenyl groups at positions 1 and 3, respectively. The carboxamide group at position 5 links the pyrazole to a 1-(2-methoxyethyl)-substituted indole moiety. This structural framework is common in medicinal chemistry due to the pyrazole ring’s versatility in forming hydrogen bonds and π-π interactions, while the methoxyethyl group on the indole enhances solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-25-21(15-19(24-25)16-7-4-3-5-8-16)22(27)23-18-9-6-10-20-17(18)11-12-26(20)13-14-28-2/h3-12,15H,13-14H2,1-2H3,(H,23,27) |
InChI Key |
VPLLQXVQXCOEEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with pyrazole-carboxamide backbones and diverse substituents. Key comparisons focus on substituent effects, synthetic routes, and biological activities.
Structural Analogues and Substituent Effects
Table 1: Comparison of Pyrazole-Carboxamide Derivatives
Key Observations:
- Substituent Impact on Solubility: The methoxyethyl group in the target compound likely improves aqueous solubility compared to chlorophenyl (3a) or trifluoromethyl (razaxaban) substituents .
- Bioactivity: Razaxaban’s trifluoromethyl and benzisoxazole groups confer high potency and selectivity for Factor Xa, while the target compound’s indole moiety may target different receptors (e.g., serotonin or kinase pathways) .
- Crystallinity: Analogs like 3a and the compound from exhibit high melting points (>130°C), suggesting stable crystal packing due to planar aromatic systems.
Research Findings and Implications
- Structural Flexibility: The pyrazole-carboxamide scaffold allows extensive substitution, enabling optimization for target selectivity (e.g., razaxaban’s Factor Xa inhibition vs.
- Thermodynamic Stability: Crystallographic data (e.g., dihedral angles in ) highlight how substituents influence molecular conformation and packing, critical for solid-state formulations.
- Unmet Needs: Limited biological data for the target compound suggest opportunities for in vitro assays (e.g., calcium mobilization in ) to evaluate receptor binding or enzyme inhibition.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H24N4O2
- Molecular Weight : 376.46 g/mol
- CAS Number : Not specifically listed in the available resources.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases, which are crucial in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
- Receptor Modulation : It interacts with several receptors, including cannabinoid receptors and transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling pathways .
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its anti-inflammatory effects by neutralizing free radicals and reducing oxidative stress .
Anti-inflammatory Activity
A series of studies have demonstrated the anti-inflammatory potential of this compound. For instance, it has been reported to significantly inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro at concentrations as low as 10 µM, showing efficacy comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
In vitro tests have indicated that this compound possesses antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations ranging from 20 to 40 µg/mL .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For example, it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Case Studies
| Study | Findings |
|---|---|
| Selvam et al. (2014) | Reported anti-inflammatory effects with up to 85% inhibition of TNF-α at 10 µM concentration. |
| Burguete et al. (2014) | Demonstrated antimicrobial activity against Bacillus subtilis and E. coli, with promising MIC results. |
| Recent Cancer Studies | Showed significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
